molecular formula C7H10N+ B189565 1,2-Dimethylpyridin-1-ium CAS No. 18241-33-3

1,2-Dimethylpyridin-1-ium

Cat. No. B189565
CAS RN: 18241-33-3
M. Wt: 108.16 g/mol
InChI Key: UMZDENILBZKMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethylpyridin-1-ium (DMP) is a heterocyclic organic compound with the chemical formula C7H10N+. It is a positively charged ion that is used in various scientific research applications. DMP is a pyridinium derivative that is synthesized by different methods.

Mechanism of Action

1,2-Dimethylpyridin-1-ium acts as a Lewis acid and a Bronsted acid. It can form a stable complex with metal ions, which can activate various organic substrates. The activation of organic substrates by 1,2-Dimethylpyridin-1-ium can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. 1,2-Dimethylpyridin-1-ium can also act as a proton donor, which can facilitate the deprotonation of organic substrates.
Biochemical and Physiological Effects:
1,2-Dimethylpyridin-1-ium has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have antifungal and antibacterial properties. 1,2-Dimethylpyridin-1-ium has also been shown to have anti-inflammatory effects and to reduce oxidative stress. Additionally, 1,2-Dimethylpyridin-1-ium has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

1,2-Dimethylpyridin-1-ium has several advantages for lab experiments. It is easy to handle and store, and it is relatively stable under normal laboratory conditions. 1,2-Dimethylpyridin-1-ium is also readily available and inexpensive. However, 1,2-Dimethylpyridin-1-ium has some limitations for lab experiments. It is highly hygroscopic, which can lead to the formation of a sticky residue. Additionally, 1,2-Dimethylpyridin-1-ium can be toxic and irritating to the skin and eyes, so proper safety precautions should be taken when handling it.

Future Directions

There are several future directions for research on 1,2-Dimethylpyridin-1-ium. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and inflammation-related disorders. Another direction is to investigate its potential as a catalyst for new chemical reactions. Additionally, more research is needed to understand the mechanism of action of 1,2-Dimethylpyridin-1-ium and its interactions with various organic substrates.
Conclusion:
In conclusion, 1,2-Dimethylpyridin-1-ium is a heterocyclic organic compound that has various scientific research applications. It is synthesized by different methods and acts as a Lewis acid and a Bronsted acid. 1,2-Dimethylpyridin-1-ium has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on 1,2-Dimethylpyridin-1-ium, including its potential as a therapeutic agent and a catalyst for new chemical reactions.

Synthesis Methods

1,2-Dimethylpyridin-1-ium can be synthesized by various methods, including the reaction of 2-methylpyridine with methyl iodide, the reaction of 2-methylpyridine with dimethyl sulfate, or the reaction of 2-methylpyridine with methyl triflate. The reaction of 2-methylpyridine with methyl iodide is the most commonly used method for synthesizing 1,2-Dimethylpyridin-1-ium.

Scientific Research Applications

1,2-Dimethylpyridin-1-ium is widely used in scientific research as a catalyst, ligand, and reagent. It is used in various chemical reactions, such as the preparation of esters, amides, and ketones. 1,2-Dimethylpyridin-1-ium is also used in the preparation of chiral compounds, which are important in the pharmaceutical industry. Additionally, 1,2-Dimethylpyridin-1-ium is used as a ligand in metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction.

properties

IUPAC Name

1,2-dimethylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZDENILBZKMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275712
Record name N-methyl-2-picolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylpyridin-1-ium

CAS RN

18241-33-3
Record name N-methyl-2-picolinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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